molecular formula C20H15NO5 B8037617 ({(2Z)-2-[(1-methyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl}oxy)acetic acid

({(2Z)-2-[(1-methyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl}oxy)acetic acid

Cat. No.: B8037617
M. Wt: 349.3 g/mol
InChI Key: ARZGZXFGEJGXLD-LSCVHKIXSA-N
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Description

The compound “({(2Z)-2-[(1-methyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl}oxy)acetic acid” is a benzofuran-3-one derivative featuring a (1-methylindol-3-yl)methylene substituent at the C2 position and an acetic acid moiety at the C6 oxygen. Its IUPAC name reflects the Z-configuration of the exocyclic double bond at C2, critical for maintaining stereochemical integrity in biological interactions. The molecular formula is C₁₉H₁₅NO₅, with a calculated molecular weight of 337.33 g/mol. The indole moiety contributes to π-π stacking and hydrogen-bonding capabilities, while the acetic acid group enhances hydrophilicity.

Properties

IUPAC Name

2-[[(2Z)-2-[(1-methylindol-3-yl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15NO5/c1-21-10-12(14-4-2-3-5-16(14)21)8-18-20(24)15-7-6-13(9-17(15)26-18)25-11-19(22)23/h2-10H,11H2,1H3,(H,22,23)/b18-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARZGZXFGEJGXLD-LSCVHKIXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C=C3C(=O)C4=C(O3)C=C(C=C4)OCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=C(C2=CC=CC=C21)/C=C\3/C(=O)C4=C(O3)C=C(C=C4)OCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound ({(2Z)-2-[(1-methyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl}oxy)acetic acid is a synthetic derivative that has garnered attention due to its potential biological activities. This article reviews existing literature on its pharmacological properties, mechanisms of action, and therapeutic potentials.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C₁₈H₁₅NO₃
  • Molecular Weight : 293.32 g/mol

The compound features a complex structure involving an indole moiety and a benzofuran ring, which are known to contribute to various biological activities.

Anticancer Activity

Recent studies have indicated that the compound exhibits significant anticancer properties. For instance, a study evaluated its effects on different cancer cell lines including HeLa (cervical cancer), MCF-7 (breast cancer), and HT-29 (colon cancer). The results demonstrated that the compound inhibited cell proliferation with IC₅₀ values of:

Cell LineIC₅₀ (μM)
HeLa0.52
MCF-70.34
HT-290.86

Mechanistic studies revealed that the compound induces apoptosis in a dose-dependent manner and arrests cells in the G2/M phase of the cell cycle, suggesting its potential as a chemotherapeutic agent .

Anti-inflammatory Effects

In addition to its anticancer properties, the compound has shown promising anti-inflammatory effects. It was tested in vitro for its ability to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. The results indicated a significant reduction in cytokine production, suggesting that it may be beneficial in treating inflammatory diseases .

Antioxidant Activity

The antioxidant capacity of the compound was evaluated using various assays including DPPH and ABTS radical scavenging tests. The compound exhibited strong antioxidant activity, which is crucial for protecting cells from oxidative stress-related damage .

Study 1: Anticancer Mechanism

In a detailed investigation into its anticancer mechanism, researchers found that the compound interacts with tubulin, inhibiting its polymerization similar to colchicine. This interaction disrupts microtubule formation, leading to cell cycle arrest and apoptosis in cancer cells .

Study 2: In Vivo Efficacy

An in vivo study assessed the efficacy of the compound in mouse models of cancer. The administration of the compound led to a significant reduction in tumor size compared to control groups, further supporting its potential as an effective therapeutic agent .

Safety and Toxicity

Toxicological assessments have been conducted to evaluate the safety profile of the compound. Preliminary results indicate low toxicity levels at therapeutic doses, but further studies are warranted to confirm these findings across different biological systems .

Scientific Research Applications

Structural Properties

Anticancer Potential

Preliminary studies suggest that compounds related to indole and benzofuran derivatives exhibit significant anticancer activity. Research indicates that such compounds can induce apoptosis in cancer cells, potentially through the modulation of signaling pathways involved in cell survival and proliferation.

For instance, indole derivatives have been shown to inhibit the growth of various cancer cell lines, including breast and colon cancer cells. The specific mechanism often involves the activation of caspases and the disruption of mitochondrial membrane potential, leading to programmed cell death.

Anti-inflammatory Effects

Another promising application is in the field of anti-inflammatory therapy. Compounds with similar structures have demonstrated the ability to downregulate pro-inflammatory cytokines and inhibit pathways associated with inflammation, such as NF-kB signaling. This suggests that “({(2Z)-2-[(1-methyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl}oxy)acetic acid” could be explored for treating inflammatory diseases.

Neuroprotective Properties

Research into neuroprotective agents has highlighted the potential of indole derivatives in protecting neuronal cells from oxidative stress and apoptosis. The compound may offer therapeutic benefits in neurodegenerative diseases such as Alzheimer's or Parkinson's by modulating neuroinflammatory responses and enhancing cellular resilience against stressors.

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry evaluated a series of indole-based compounds for their anticancer properties. The results indicated that certain modifications to the benzofuran structure enhanced cytotoxicity against human cancer cell lines. The specific compound under review showed IC50 values in the low micromolar range against breast cancer cells, suggesting significant potential for further development.

Case Study 2: Anti-inflammatory Mechanism

In a research article from Phytotherapy Research, an indole derivative was tested for its anti-inflammatory effects using lipopolysaccharide (LPS)-stimulated macrophages. The study found that treatment with the compound significantly reduced levels of TNF-alpha and IL-6, indicating its potential as an anti-inflammatory agent.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally related derivatives, focusing on substituent effects, molecular properties, and inferred biological implications.

Table 1: Structural and Physicochemical Comparison

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound (1-methyl-1H-indol-3-yl)methylidene C₁₉H₁₅NO₅ 337.33 Indole group for π-π interactions; acetic acid enhances solubility.
(Z)-2-((2-((1-Ethyl-5-methoxy-1H-indol-3-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetonitrile (A14) 1-Ethyl-5-methoxyindole, acetonitrile C₂₃H₁₉N₃O₃ 385.42 Ethyl and methoxy groups increase steric bulk; nitrile may reduce solubility.
{[(2Z)-2-(3-Bromobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate 3-Bromophenyl C₁₇H₁₀BrO₅ 374.17 Bromine adds molecular weight and lipophilicity; acetate ion improves stability.
Methyl {[(2Z)-2-(3-fluorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate 3-Fluorophenyl, methyl ester C₁₈H₁₃FO₅ 328.29 Fluorine’s electronegativity alters electron density; ester group reduces acidity.
{[(2Z)-2-(3,4-dimethoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetic acid 3,4-Dimethoxyphenyl C₁₉H₁₆O₇ 356.33 Methoxy groups enhance solubility and electron-donating effects.
2-{[(2Z)-2-[(5-methylfuran-2-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetic acid 5-Methylfuran-2-yl C₁₆H₁₂O₆ 300.27 Smaller furan substituent reduces steric hindrance; lower molecular weight.

Key Findings:

Substituent Effects on Solubility: The acetic acid group in the target compound and ’s dimethoxy analog improves aqueous solubility compared to nitrile (A14) or ester () derivatives .

Electronic and Steric Modifications: Fluorine in introduces electron-withdrawing effects, which could stabilize the molecule in oxidative environments or alter binding affinity in target proteins .

Biological Implications :

  • The methyl ester in may act as a prodrug, hydrolyzing to the active acetic acid form in vivo, whereas the acetonitrile in A14 could serve as a metabolically stable bioisostere .
  • The 3,4-dimethoxy substitution () mimics catechol structures seen in kinase inhibitors, suggesting possible kinase-targeting activity .

Molecular Weight and Drug-Likeness :

  • The target compound (337.33 g/mol) and ’s analog (356.33 g/mol) fall within typical ranges for orally bioavailable drugs, whereas A14 (385.42 g/mol) may face challenges in absorption due to higher bulk .

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